N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide
Description
N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a butan-2-yl chain, a cyclopentyl ring, and a pyrrole-2-carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-2-16(15-26(24,25)18-11-4-3-5-12-18)21-20(23)19-13-8-14-22(19)17-9-6-7-10-17/h3-5,8,11-14,16-17H,2,6-7,9-10,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMMNSONTDQZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS(=O)(=O)C1=CC=CC=C1)NC(=O)C2=CC=CN2C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.
Alkylation: The benzenesulfonamide intermediate is then alkylated with 1-bromo-2-butane to introduce the butan-2-yl group.
Cyclization: The resulting compound undergoes cyclization with cyclopentanone to form the cyclopentyl ring.
Pyrrole formation: Finally, the compound is reacted with pyrrole-2-carboxylic acid under appropriate conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, potentially including sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and may exhibit similar biological activities.
Pyrrole-2-carboxamide derivatives: Compounds with this moiety may have comparable chemical reactivity and biological properties.
Cyclopentyl-containing compounds: The presence of the cyclopentyl ring can influence the compound’s stability and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
